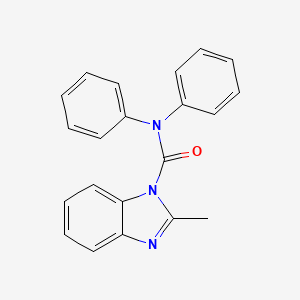
N-(2,3-dichlorophenyl)-2-(4-nitrophenoxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,3-dichlorophenyl)-2-(4-nitrophenoxy)acetamide, commonly known as dicamba, is a selective herbicide that is widely used for controlling broadleaf weeds in agricultural fields. It belongs to the chemical family of benzoic acid derivatives and is known for its ability to control weeds that have developed resistance to other herbicides.
作用机制
Dicamba works by disrupting the normal growth and development of broadleaf weeds. It is absorbed by the leaves and roots of the weeds and translocated to the growing points, where it interferes with the production of auxins, which are essential for normal growth and development. This leads to the formation of abnormal growth patterns, which eventually results in the death of the weed.
Biochemical and Physiological Effects
Dicamba has been found to have minimal impact on non-target organisms, including mammals, birds, and insects. However, it can have adverse effects on sensitive crops, such as soybeans, tomatoes, and grapes, if it is not used properly. Dicamba can also leach into groundwater and surface water, leading to contamination and potential health risks.
实验室实验的优点和局限性
Dicamba is widely used in laboratory experiments to study the effects of herbicides on plant growth and development. It is relatively easy to handle and has a low toxicity profile compared to other herbicides. However, its effectiveness can be influenced by a number of factors, such as soil type, weather conditions, and the presence of other herbicides.
未来方向
There are several areas of research that can be explored to improve the efficacy and safety of dicamba. These include the development of new formulations that reduce volatility and drift, the identification of novel targets for herbicidal activity, and the investigation of the long-term effects of dicamba on soil health and biodiversity. Additionally, the development of new techniques for detecting and quantifying dicamba residues in the environment can help to reduce the risk of contamination and improve the safety of its use.
Conclusion
In conclusion, dicamba is a widely used herbicide that has been extensively researched for its herbicidal activity and potential impact on the environment. Its mechanism of action involves the disruption of auxin production, leading to abnormal growth patterns and eventual death of the weed. Dicamba has several advantages and limitations for laboratory experiments, and there are several areas of research that can be explored to improve its efficacy and safety.
合成方法
The synthesis of dicamba involves the reaction between 2,3-dichlorophenylacetic acid and 4-nitrophenol in the presence of acetic anhydride and sulfuric acid. The reaction takes place under reflux conditions and the resulting dicamba is obtained as a yellow crystalline solid. The purity of dicamba can be improved by recrystallization from a suitable solvent.
科学研究应用
Dicamba has been extensively researched for its herbicidal activity and its potential impact on the environment. It has been found to be effective against a wide range of broadleaf weeds, including glyphosate-resistant weeds. Dicamba is commonly used in combination with other herbicides to enhance its efficacy and reduce the risk of weed resistance.
属性
IUPAC Name |
N-(2,3-dichlorophenyl)-2-(4-nitrophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2N2O4/c15-11-2-1-3-12(14(11)16)17-13(19)8-22-10-6-4-9(5-7-10)18(20)21/h1-7H,8H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAVJOOMGJGTYRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)NC(=O)COC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-{[(1-methyl-1H-imidazol-2-yl)thio]methyl}-N-(3-methylphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B5817886.png)
![2-(3,4-dimethylphenoxy)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5817891.png)

![N-(4-{N-[(4-chlorophenoxy)acetyl]ethanehydrazonoyl}phenyl)cyclobutanecarboxamide](/img/structure/B5817904.png)
![methyl {3-[(4-chlorobenzoyl)amino]phenoxy}acetate](/img/structure/B5817905.png)
![2-[(4-nitrobenzyl)oxy]naphthalene](/img/structure/B5817907.png)
![2-[(ethylsulfonyl)amino]benzamide](/img/structure/B5817920.png)



![6-chloro-N-[4-(difluoromethoxy)phenyl]nicotinamide](/img/structure/B5817950.png)
![ethyl 2-ethoxy-5-hydroxy-1H-benzo[g]indole-3-carboxylate](/img/structure/B5817953.png)

![4-iodo-N'-[(4-morpholinylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5817958.png)